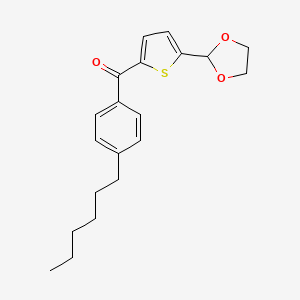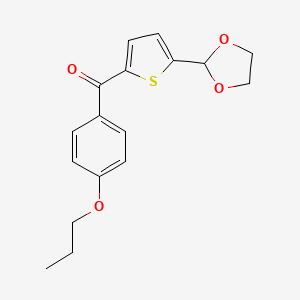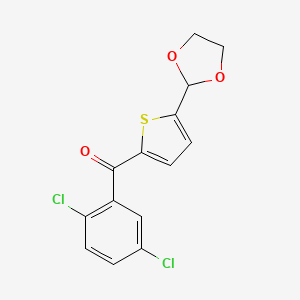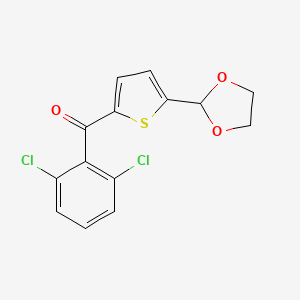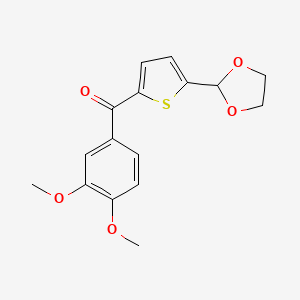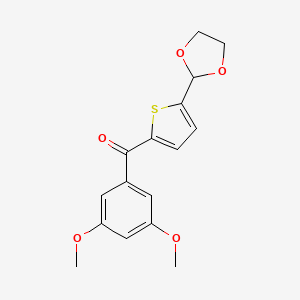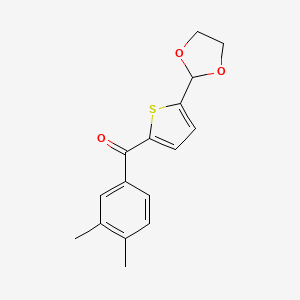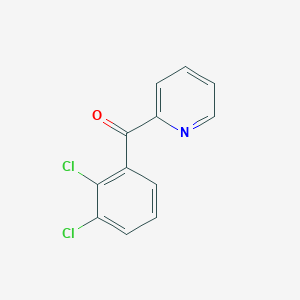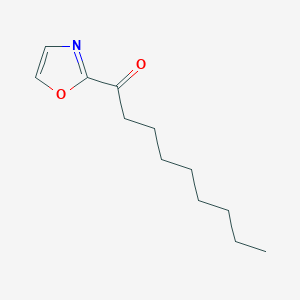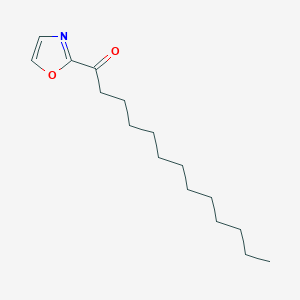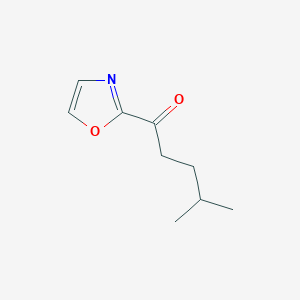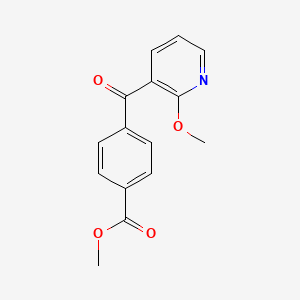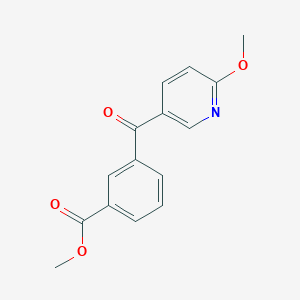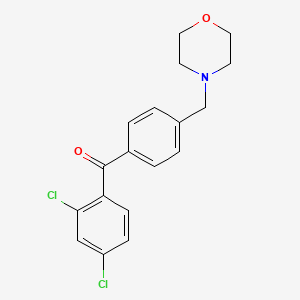
2,4-Dichloro-4'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-4’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 .Physical And Chemical Properties Analysis
2,4-Dichloro-4’-morpholinomethyl benzophenone is a yellow solid . It has a molecular weight of 350.24 .Applications De Recherche Scientifique
Anti-neoplastic Activity
2,4-Dichloro-4'-morpholinomethyl benzophenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells. Methyl groups on the benzophenone B ring and specific modifications on the A ring enhance the anti-mitogenic activity. Notably, compounds with specific structural features have shown the potential to arrest the cell cycle and induce apoptosis in cancer cells (Al‐Ghorbani et al., 2017).
Photochemical Properties and Applications
The photochemical properties of benzophenone (BP) photophores have wide-ranging applications in biological chemistry, bioorganic chemistry, and material science. Upon excitation, BP photophores can form a biradicaloid triplet state, enabling the formation of covalent bonds through light-directed processes. These properties have been exploited in various applications, including binding site mapping, target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Environmental and Toxicological Studies
Studies have investigated the presence of benzophenone and its derivatives in environmental samples and their potential toxicological impacts. For instance, the transformation characteristics of benzophenone UV filters during chlorination disinfection processes have been examined, revealing the formation of potentially toxic by-products (Sun et al., 2019). Other studies have looked into the occurrence of benzophenone-type UV filters in the environment and their estrogenic activity, raising concerns about their potential health effects (Zhang et al., 2011).
Applications in Polymer Science
Benzophenone derivatives have been used as photoinitiators in the photopolymerization of certain compounds. The structure of the diaryl ketone and its mass ratio significantly influence the kinetics of the photopolymerization process, demonstrating the crucial role of these compounds in polymer science (Meng-zhou, 2007).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETWBJDADBLVOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642654 |
Source


|
| Record name | (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-57-5 |
Source


|
| Record name | Methanone, (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

